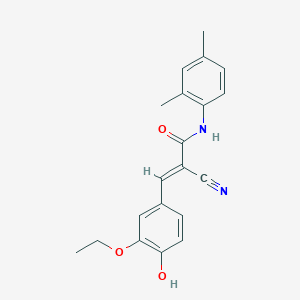
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of imidazole derivatives and has a thioacetamide functional group attached to it.
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential antimicrobial properties. The presence of the imidazole ring, which is known for its biological activity, suggests that it could be effective against a range of microbial pathogens. Research indicates that similar structures exhibit significant antibacterial and antifungal activities, which could make this compound a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
Compounds with an imidazole moiety have been reported to show anti-inflammatory effects. This is particularly relevant in the design of new drugs that can help manage chronic inflammatory diseases. The specific structure of this compound may interact with key proteins involved in the inflammatory response, providing a pathway for novel anti-inflammatory therapies .
Cancer Research
The bromophenyl group within this compound’s structure is of interest in cancer research. Brominated compounds are often explored for their potential antitumor properties. This compound could be part of studies aiming to discover new chemotherapeutic agents that are more effective and have fewer side effects than current treatments .
Enzyme Inhibition
Imidazole derivatives are known to act as inhibitors for various enzymes. This compound could be investigated for its ability to modulate enzyme activity, which is a crucial aspect of drug development for conditions like Alzheimer’s disease, where enzyme malfunction plays a significant role .
Material Science
The compound’s unique structure, featuring both imidazole and bromophenyl groups, may have applications in material science. It could be used in the synthesis of novel organic compounds with specific electronic or photonic properties, which are essential for developing new materials for electronic devices .
Organic Synthesis
As a building block in organic synthesis, this compound could be utilized to create a variety of other complex molecules. Its reactive sites allow for multiple types of chemical reactions, making it a versatile reagent for synthesizing new compounds with potential applications in pharmaceuticals and agrochemicals .
Sensor Development
The electronic properties of the imidazole ring make this compound a potential candidate for use in sensor technology. It could be part of the development of sensors that detect environmental pollutants or biological markers of disease .
Neurological Disorders
Research into imidazole-containing compounds has shown promise in the treatment of neurological disorders. This compound could be explored for its potential effects on neurotransmitter regulation, which is a key factor in conditions like depression and anxiety .
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c1-12-2-8-15(9-3-12)22-16(13-4-6-14(19)7-5-13)10-21-18(22)24-11-17(20)23/h2-10H,11H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWZUWBIFLXRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

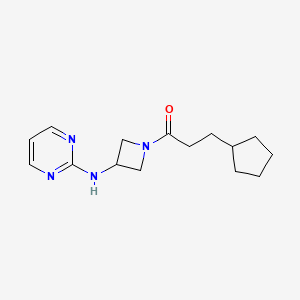
![8-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2870788.png)
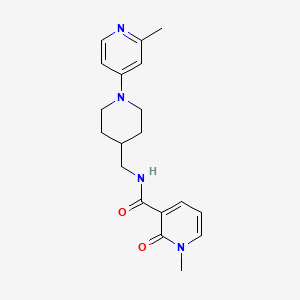
![N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2870790.png)
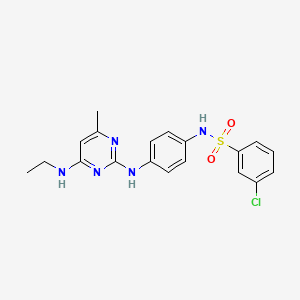
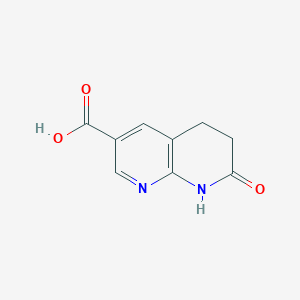

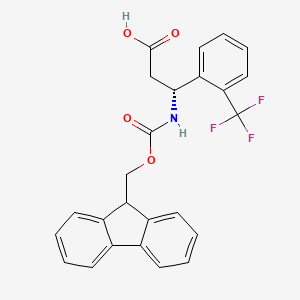

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-{2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![(2S)-N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2870805.png)
![2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2870806.png)

